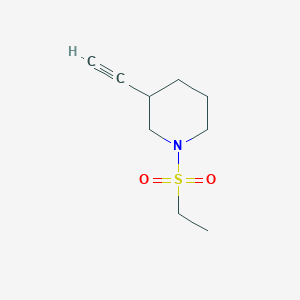

1-(Ethanesulfonyl)-3-ethynylpiperidine

Description

Significance of Piperidine (B6355638) Ring Systems in Contemporary Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry and organic synthesis. nih.gov This structural motif is classified as a "privileged structure" because of its frequent appearance in a wide array of biologically active compounds and pharmaceuticals. researchgate.net Piperidine and its derivatives are integral to the molecular architecture of drugs across more than twenty different classes, including analgesics, antihistamines, antipsychotics, and antivirals. nih.govijnrd.org For instance, derivatives are found in well-known medications such as fexofenadine, donepezil, and meperidine. ijnrd.org

The prevalence of the piperidine scaffold stems from its unique three-dimensional structure and its ability to engage in specific interactions with biological targets. researchgate.net Its saturated, sp3-hybridized carbon framework allows for a stable, low-energy chair conformation, which can present substituents in well-defined axial and equatorial positions. This stereochemical control is crucial for optimizing binding affinity to enzymes and receptors.

Strategic Role of the Ethynyl (B1212043) Moiety in Advanced Molecular Construction

The ethynyl group (–C≡CH), characterized by a carbon-carbon triple bond, is a highly versatile and strategically important functional group in modern organic synthesis. nih.gov Its linear geometry and high electron density make it a reactive handle for a multitude of chemical transformations. As one of the simplest two-carbon building blocks, acetylene (B1199291) (the parent molecule of the ethynyl group) and its derivatives are fundamental in "molecular glue" strategies, which aim to efficiently connect two or more molecular fragments. nih.gov

The reactivity of the terminal alkyne's C-H bond and the π-systems of the triple bond allows for participation in a wide range of reactions. These include:

Coupling Reactions: Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings enable the formation of carbon-carbon bonds, linking the ethynyl-containing molecule to other organic fragments.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry, where the ethynyl group reacts with an azide (B81097) to form a stable triazole ring. This reaction is known for its high efficiency, selectivity, and mild reaction conditions.

Addition Reactions: The triple bond can undergo various addition reactions, including hydrogenation, halogenation, and hydroamination, to introduce new functional groups and create more complex structures.

Formation of Heterocycles: The ethynyl group serves as a key precursor for the synthesis of various heterocyclic systems. mdpi.com

The strategic placement of an ethynyl moiety within a molecule, such as in 1-(Ethanesulfonyl)-3-ethynylpiperidine, introduces a point for diversification, allowing chemists to readily modify the structure and explore its chemical space for applications in materials science and medicinal chemistry. nih.govacs.org

The Ethanesulfonyl Group as a Key Functionality in Organic Transformations

The ethanesulfonyl group (CH₃CH₂SO₂–), a member of the broader sulfonyl functional group class, plays a significant role in organic synthesis, primarily as a robust protecting group and as an electron-withdrawing moiety. chem-station.com Sulfonyl groups are known for their stability under a wide range of acidic and basic conditions. chem-station.com

When attached to a nitrogen atom, as in a sulfonamide, the ethanesulfonyl group significantly alters the properties of the amine. Key effects include:

Reduction of Basicity and Nucleophilicity: The strong electron-withdrawing nature of the SO₂ group delocalizes the lone pair of electrons on the nitrogen atom, making the amine much less basic and nucleophilic. chem-station.com

Protection of Amines: This reduction in reactivity makes the ethanesulfonyl group an effective protecting group for amines during multi-step syntheses, preventing unwanted side reactions. chem-station.com

Activation of N-H Bonds: In primary or secondary sulfonamides, the hydrogen atom attached to the nitrogen becomes sufficiently acidic to be removed by a base. This allows for subsequent alkylation or other modifications at the nitrogen center, a strategy utilized in methods like the Fukuyama amine synthesis. chem-station.com

Sulfonyl chlorides, such as ethanesulfonyl chloride, are common reagents for introducing this functional group. nih.govmagtech.com.cn They react readily with primary and secondary amines to form stable sulfonamides. While the removal of sulfonyl protecting groups can be challenging, specific methods have been developed to achieve deprotection under reductive conditions. chem-station.com The presence of the ethanesulfonyl group can also serve as a blocking group in aromatic substitution reactions, directing incoming electrophiles to specific positions. masterorganicchemistry.com

Contextualizing this compound within Specialized Heterocyclic Chemistry Research

This compound is a specialized heterocyclic compound that combines the three distinct chemical motifs discussed previously. Its structure suggests its primary role as a versatile building block for the synthesis of more complex molecules, particularly within the realms of medicinal chemistry and materials science.

The strategic combination of these functional groups in a single molecule offers a platform for orthogonal chemical modifications. The ethynyl group provides a reactive site for diversification through coupling reactions or cycloadditions, allowing for the attachment of various other molecular fragments. The piperidine ring serves as a rigid, three-dimensional scaffold that is a known pharmacophore in many biologically active compounds. nih.govijnrd.org The ethanesulfonyl group modifies the electronic properties of the piperidine nitrogen, rendering it non-basic and stable to many reaction conditions, thus acting as a protecting group that can be retained in the final product or potentially removed if desired. chem-station.com

The synthesis of this compound would likely involve the N-sulfonylation of a pre-existing 3-ethynylpiperidine (B1602888) with ethanesulfonyl chloride, or the introduction of the ethynyl group onto a 1-(ethanesulfonyl)piperidine precursor. nih.gov Researchers in heterocyclic chemistry would view this compound as a valuable intermediate for constructing libraries of novel compounds for biological screening or for developing new synthetic methodologies.

Data for this compound

| Property | Value |

| CAS Number | 2011315-97-0 bldpharm.com |

| Molecular Formula | C₉H₁₅NO₂S bldpharm.com |

| Molecular Weight | 201.29 g/mol bldpharm.com |

| SMILES Code | C#CC1CN(S(=O)(CC)=O)CCC1 bldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO2S |

|---|---|

Molecular Weight |

201.29 g/mol |

IUPAC Name |

1-ethylsulfonyl-3-ethynylpiperidine |

InChI |

InChI=1S/C9H15NO2S/c1-3-9-6-5-7-10(8-9)13(11,12)4-2/h1,9H,4-8H2,2H3 |

InChI Key |

BGFVIEUATVGXLS-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)C#C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Ethanesulfonyl 3 Ethynylpiperidine and Its Core Analogues

Diverse Approaches to the Piperidine (B6355638) Ring Elaboration.nih.govsemanticscholar.orgresearchgate.net

The construction of the piperidine scaffold is a cornerstone of heterocyclic chemistry. nih.gov Modern synthetic organic chemistry has witnessed a surge in the development of elegant and powerful methods for the stereocontrolled synthesis of substituted piperidines. researchgate.net These strategies often rely on the intramolecular cyclization of acyclic precursors, a testament to the efficiency and atom economy of such approaches. nih.gov The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final product. Key to many of these transformations is the use of transition metal catalysis, which has revolutionized the field by enabling reactions under mild conditions with high selectivity. semanticscholar.org

Cycloaddition and Cyclization Strategies for Piperidine Scaffolds.nih.govsemanticscholar.orgrsc.org

Among the most powerful tools for constructing the piperidine ring are cycloaddition and cyclization reactions. These methods allow for the formation of one or two bonds in a single step, often with a high degree of stereocontrol. The intramolecular variants of these reactions are particularly valuable as they offer an efficient means to build the cyclic framework from a linear precursor.

A notable strategy for piperidine synthesis involves the intramolecular reductive hydroamination and cyclization of alkynes. nih.gov This cascade reaction typically begins with the acid-mediated functionalization of an alkyne to form an enamine, which then tautomerizes to an iminium ion. Subsequent reduction of this intermediate leads to the formation of the piperidine ring. For instance, the synthesis of piperidine derivatives has been achieved through a 6-endo-dig reductive hydroamination/cyclization cascade. nih.gov This method, however, can be sensitive to the electronic nature of substituents on the aromatic ring of the starting material. Strongly electron-releasing groups may lead to hydrolysis byproducts, while strongly electron-withdrawing groups can prevent the reaction from proceeding altogether. nih.gov

| Starting Material Type | Key Transformation | General Outcome | Potential Limitations |

| Amino-alkyne | Acid-mediated hydroamination followed by reduction | Formation of substituted piperidines | Sensitive to electronic effects of substituents |

The direct amination of unactivated alkenes represents a highly atom-economical approach to C-N bond formation and the synthesis of piperidines. Palladium-catalyzed methods have been developed for the aerobic oxidative amination of unactivated alkenes. nih.gov These reactions can be performed without a cocatalyst, relying on direct dioxygen-coupled turnover of the palladium catalyst. The mechanism for cyclic alkenes often proceeds through a cis-aminopalladation. nih.gov Intramolecular versions of this reaction are particularly useful for synthesizing heterocyclic structures like piperidines. researchgate.net The combination of a palladium catalyst, a suitable ligand, and an oxidant allows for the efficient cyclization of amino-alkenes to the corresponding piperidine derivatives. researchgate.net

| Catalyst System | Substrate | Key Process | Product Type |

| Palladium(II)/Ligand/Oxidant | Amino-alkene | Intramolecular oxidative amination | Substituted piperidine |

The cyclization of alkynes induced by a carbenium ion offers another pathway to piperidine derivatives. In this approach, a Lewis acid, such as ferric chloride, can play a dual role by acting as both a Lewis acid to generate the carbenium ion and as a nucleophile. mdpi.com This methodology is suitable for preparing N-heterocycles bearing an exocyclic alkylidene moiety. A notable aspect of this reaction is its potential for stereoselectivity, which can be dependent on the mode of nucleophilic attack and the resulting ring size. For piperidine synthesis, an E-selective formation of the exocyclic double bond has been observed. mdpi.com

| Reagent | Substrate Type | Key Intermediate | Stereochemical Feature |

| Ferric Chloride | N-tethered alkyne | Carbenium ion | E-selective for piperidines |

Intramolecular 1,3-dipolar cycloadditions are powerful reactions for the synthesis of complex heterocyclic systems. While intermolecular versions are well-established, intramolecular variants are also highly effective for constructing bicyclic systems containing a piperidine ring. nih.gov For example, the reaction of an azomethine ylide with a tethered alkene dipolarophile can lead to the formation of a pyrrolidino-piperidine scaffold with high enantioselectivity. nih.gov This method allows for the creation of multiple stereocenters in a single step. The chemo- and regioselectivity of 1,3-dipolar cycloadditions can be very high, although the stereoselectivity may be influenced by steric and electronic factors of the reacting partners. rsc.org

| Dipole | Dipolarophile | Reaction Type | Product Scaffold |

| Azomethine ylide | Alkene | Intramolecular [3+2] Cycloaddition | Pyrrolidino-piperidine |

| Nitrone | Alkene | Intramolecular [3+2] Cycloaddition | Isoxazolidine-fused piperidine |

Ring-closing metathesis (RCM) has emerged as a robust and widely used method for the synthesis of unsaturated rings, including tetrahydropyridines, which are immediate precursors to piperidines. semanticscholar.orgwikipedia.org This reaction, often catalyzed by ruthenium-based complexes, involves the intramolecular metathesis of a diene. wikipedia.org The driving force for the reaction is often the formation of volatile ethylene (B1197577) gas. organic-chemistry.org RCM is known for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. semanticscholar.org The synthesis of N-protected tetrahydropyridines from the corresponding diallylamines is a classic example of the power of RCM in constructing the piperidine core structure. orgsyn.org

| Catalyst Type | Substrate | Product | Key Advantage |

| Grubbs or Hoveyda-Grubbs Ruthenium Catalysts | Diallylamine derivative | N-protected tetrahydropyridine | High functional group tolerance |

Multi-Component Reactions (MCRs) for Piperidine Functionalization

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. acs.orgresearchgate.net For the synthesis of a 3-ethynylpiperidine (B1602888) core, several MCRs can be envisioned, most notably the A3 (aldehyde-alkyne-amine) coupling and the Mannich reaction.

The A3 coupling reaction is a powerful tool for the synthesis of propargylamines, which are key intermediates for various nitrogen-containing heterocycles. libretexts.orgwikipedia.orgphytojournal.com This reaction typically involves the metal-catalyzed condensation of an aldehyde, a terminal alkyne, and an amine. wikipedia.org In the context of synthesizing a 3-ethynylpiperidine precursor, a suitably protected amino-aldehyde could react with a source of acetylene (B1199291) and an amine to construct the propargylamine (B41283) backbone, which could then undergo cyclization. The reaction is often catalyzed by copper, gold, or silver complexes. wikipedia.org The general mechanism involves the in-situ formation of a metal acetylide and an imine, which then react to form the propargylamine product. wikipedia.orgrsc.org

A related and highly versatile MCR is the Mannich reaction, which condenses an amine, an aldehyde, and a compound with an acidic proton. rsc.orgresearchgate.netnih.govjofamericanscience.org A stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, mimicking the biosynthetic pathway of piperidine alkaloids. rsc.org This approach utilizes a functionalized dienolate, which reacts with an aldehyde and an amine to generate a dihydropyridinone intermediate, a versatile precursor for various piperidine derivatives. rsc.org While direct synthesis of 3-ethynylpiperidines via these MCRs is not extensively documented, these methodologies provide a conceptual framework for their assembly from simple, readily available starting materials.

Table 1: Examples of Multi-Component Reactions for Amine Synthesis

| Reaction Name | Reactants | Catalyst | Product Type | Ref. |

| A3 Coupling | Aldehyde, Alkyne, Amine | Copper(I) salts | Propargylamine | libretexts.org |

| Mannich Reaction | Amine, Aldehyde, Carbonyl Compound | Acid or Base | β-Amino Carbonyl | rsc.org |

| Nitro-Mannich | Imine, Nitroalkane | Organocatalyst | β-Nitroamine | researchgate.net |

Stereoselective and Enantioselective Synthesis of 3-Substituted Piperidine Derivatives

The biological activity of piperidine-containing drugs is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. acs.orglibretexts.orgyoutube.com After the desired stereocenter is set, the auxiliary can be removed. For the synthesis of enantiomerically enriched 3-substituted piperidines, a chiral auxiliary can be attached to the nitrogen atom or to a precursor fragment. For instance, N-galactosylated pyridinone derivatives have been used to direct the stereoselective addition of nucleophiles to the 3- and 4-positions. researchgate.net

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. greyhoundchrom.comresearchgate.netresearchgate.net Chiral phosphoric acids, for example, have been successfully employed in the atroposelective construction of indole-based biaryls through cycloaddition reactions with 3-alkynylindoles. nih.gov L-proline and its derivatives are also well-known organocatalysts for asymmetric aldol (B89426) and Mannich reactions, which can be key steps in the construction of chiral piperidine scaffolds. nih.gov A highly enantioselective approach for preparing optically active bicyclic piperidines has been described using an L-proline catalyzed aldol reaction of 3-phthalimidopropanal. nih.gov

Achieving diastereoselective control is crucial when multiple stereocenters are present in the target molecule. The hydrogenation of substituted pyridines often leads to the formation of cis-piperidines. whiterose.ac.uk These can then be epimerized under basic conditions to the thermodynamically more stable trans-isomers. whiterose.ac.uk Diastereoselective lithiation and trapping of N-protected piperidines has also been utilized to access specific trans-diastereomers. whiterose.ac.uk

Furthermore, diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening of the resulting epoxides, provides a versatile route to highly functionalized and oxygenated piperidines with excellent stereocontrol. nih.gov The stereochemical outcome of these reactions is often dictated by the directing influence of existing substituents on the piperidine ring.

Table 2: Stereoselective Methods for Piperidine Synthesis

| Method | Key Feature | Stereochemical Outcome | Ref. |

| Chiral Auxiliary | Temporary chiral group | Enantioselective | acs.orgresearchgate.net |

| Organocatalysis | Chiral small molecule catalyst | Enantioselective | greyhoundchrom.comnih.govnih.gov |

| Diastereoselective Hydrogenation | Reduction of substituted pyridines | cis-Piperidines | whiterose.ac.uk |

| Diastereoselective Epoxidation | Oxidation of tetrahydropyridines | Controlled oxygenation | nih.gov |

Methodologies for N-Sulfonylation of Piperidine Derivatives

The ethanesulfonyl group on the piperidine nitrogen is a key structural feature of the target molecule. Its introduction can be achieved through various sulfonylation methods.

The most straightforward approach to introduce the ethanesulfonyl group is the direct reaction of a pre-formed piperidine ring with ethanesulfonyl chloride. sigmaaldrich.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. nih.govchemguide.co.uk The synthesis of N-sulfonyl amidines can also be achieved from sulfonyl azides and amides. researchgate.net Alternatively, potassium acyltrifluoroborates (KATs) can react with amines to form trifluoroborate iminiums (TIMs), which are then oxidized to amides. nih.gov While not a direct sulfonylation, this highlights the diverse methods available for amide bond formation. A procedure for the synthesis of piperidine-1-sulfonyl chloride from piperidine and sulfuryl chloride has also been reported.

Table 3: Reagents for N-Sulfonylation and Amide Formation

| Reagent | Substrate | Product | Ref. |

| Ethanesulfonyl chloride | Piperidine | 1-(Ethanesulfonyl)piperidine | sigmaaldrich.comnih.gov |

| Sulfuryl chloride | Piperidine | Piperidine-1-sulfonyl chloride | |

| Sulfonyl azide (B81097) | Amide | N-Sulfonyl amidine | researchgate.net |

| Potassium acyltrifluoroborate | Amine | Amide (via TIM oxidation) | nih.gov |

Vinyl sulfonamides are versatile reagents in organic synthesis. They can participate in aza-Michael additions, where an amine adds across the double bond. nih.govnih.gov This reaction has been used for the selective modification of lysine (B10760008) residues in peptides. nih.gov In the context of piperidine synthesis, an intramolecular aza-Michael addition of an amino group onto a tethered vinyl sulfonamide can be a key cyclization step. acs.orgntu.edu.sg The reaction of vinyl sulfones with amines can be catalyzed by Amberlyst-15, a solid-supported acid catalyst. ajchem-a.com

The reactivity of vinyl sulfonamides in aza-Michael additions can be enhanced by the presence of water in the solvent system. nih.gov This methodology provides a pathway to construct the piperidine ring while simultaneously installing the sulfonyl group, or a precursor to it, on the nitrogen atom. The resulting sulfonamide can then be further functionalized if necessary.

Strategies for the Introduction of the Ethynyl (B1212043) Moiety at the C-3 Position of the Piperidine Ring.

The introduction of an ethynyl group onto a pre-existing piperidine scaffold is a critical transformation for accessing the target compound and its analogues. This can be accomplished through several powerful synthetic methods, primarily involving direct alkynylation of a ketone precursor or through modern cross-coupling reactions.

A primary strategy for installing the C-3 ethynyl group involves the nucleophilic addition of an acetylide anion to an N-protected 3-piperidinone. This classical organometallic reaction provides a direct route to a 3-ethynyl-3-hydroxypiperidine intermediate.

The general transformation is depicted below:

Step 1: Acetylide Addition. A common precursor, 1-(ethanesulfonyl)piperidin-3-one, can be treated with an organometallic acetylide reagent. Ethynylmagnesium bromide or lithium acetylide are frequently used for this purpose. The reaction proceeds via nucleophilic attack of the acetylide on the carbonyl carbon, leading to the formation of a tertiary alcohol upon workup.

Step 2: Deoxygenation (if required). The resulting 1-(ethanesulfonyl)-3-ethynyl-3-hydroxypiperidine may be the final desired analogue in some contexts. However, to achieve the parent 3-ethynylpiperidine structure, the hydroxyl group must be removed. This can be challenging but may be accomplished through methods such as Barton-McCombie deoxygenation or by conversion of the alcohol to a good leaving group followed by elimination or reduction.

The choice of reaction conditions is crucial to avoid side reactions and ensure high yields. The basicity of the acetylide reagent requires careful consideration of other functional groups present on the piperidine ring.

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, represent a highly efficient and versatile method for forming C(sp²)-C(sp) bonds, making them ideal for installing an ethynyl group onto the piperidine ring. wikipedia.orglibretexts.org This approach requires a piperidine scaffold functionalized at the C-3 position with a suitable leaving group, such as a halide (I, Br) or a triflate (OTf). wikipedia.org

The general Sonogashira reaction involves coupling a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.orgnih.gov The reaction is renowned for its mild conditions, often proceeding at room temperature, which allows for its application in the synthesis of complex molecules. wikipedia.org

Key Components of the Sonogashira Coupling for Ethynylpiperidine Synthesis:

Piperidine Substrate: A 1-(ethanesulfonyl)piperidine derivative with a leaving group at the C-3 position is required. This can be prepared from 1-(ethanesulfonyl)piperidin-3-one by converting the ketone into a vinyl triflate or a vinyl halide.

Alkyne Source: A terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA), is commonly used. The TMS group acts as a protecting group for the terminal alkyne and is easily removed under mild conditions (e.g., with potassium carbonate in methanol (B129727) or a fluoride (B91410) source) to reveal the desired ethynyl functionality.

Catalytic System: The standard system employs a palladium(0) source, like Pd(PPh₃)₄, and a copper(I) salt, such as CuI. libretexts.org Various phosphine (B1218219) ligands and copper-free methodologies have also been developed to improve efficiency and broaden the substrate scope. nih.gov

Below is a table summarizing typical conditions for Sonogashira coupling reactions applicable to this synthesis.

| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature |

| Pd(PPh₃)₂Cl₂ | Triphenylphosphine | CuI | Triethylamine (TEA) | THF or DMF | Room Temp. to 60 °C |

| Pd(OAc)₂ | XPhos | None (Copper-free) | Cs₂CO₃ | Dioxane | 80-100 °C |

| Pd₂(dba)₃ | SPhos | CuI | Diisopropylamine (DIPA) | Toluene | Room Temperature |

| PdCl₂(dppf) | dppf | CuI | Piperidine | DMF | 50 °C |

This table represents a generalized summary of conditions reported in the literature for Sonogashira couplings. libretexts.orgorganic-chemistry.org

While powerful, the methods for synthesizing 3-ethynylpiperidines are subject to certain limitations related to the substrate and reaction conditions.

The success of alkynylation reactions on 3-piperidinones is highly dependent on:

Steric Hindrance: Substituents at the C-2 or C-4 positions of the piperidine ring can sterically hinder the approach of the nucleophilic acetylide to the C-3 carbonyl, potentially reducing reaction rates and yields.

Protecting Group Stability: The N-sulfonyl group (ethanesulfonyl) is generally stable under these conditions. However, other N-protecting groups might be sensitive to the strongly basic organometallic reagents used.

Enolization: The presence of acidic alpha-protons (at C-2 and C-4) can lead to competitive deprotonation and enolate formation, which can result in side reactions or racemization if chiral centers are present.

For cross-coupling methodologies , the limitations often involve:

Leaving Group Formation: The synthesis of the required C-3 vinyl or aryl triflate/halide precursor from the corresponding ketone must be efficient. In some cases, the formation of these precursors can be low-yielding.

Catalyst Sensitivity: The palladium catalyst can be sensitive to certain functional groups on the substrate. Highly coordinating groups can poison the catalyst, and very reactive groups may participate in unwanted side reactions.

Homocoupling: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne to form a diyne. This can often be suppressed by carefully controlling the reaction conditions, such as the slow addition of the alkyne. nih.gov

The following table outlines some of the key challenges and considerations.

| Synthetic Method | Potential Limitation | Mitigation Strategy |

| Direct Alkynylation | Steric hindrance from adjacent substituents. | Use of smaller acetylide reagents (e.g., lithium acetylide vs. bulkier variants). |

| Competing enolization of the piperidinone. | Use of low temperatures and non-coordinating solvents. | |

| Sonogashira Coupling | Inefficient synthesis of the vinyl triflate precursor. | Optimization of reaction conditions for triflation (e.g., choice of base and triflating agent). |

| Homocoupling of the terminal alkyne. | Slow addition of the alkyne, use of copper-free conditions, or optimization of the base. | |

| Catalyst inhibition by other functional groups. | Protection of interfering functional groups or selection of a more robust catalyst/ligand system. |

Integrated Convergent and Linear Synthetic Pathways to 1-(Ethanesulfonyl)-3-ethynylpiperidine

A linear synthesis involves a sequential, step-by-step modification of a starting molecule. rsc.org For the target compound, a plausible linear route would be:

Piperidine Ring Formation: Synthesis of a suitable piperidine precursor, such as 3-hydroxypiperidine (B146073) or piperidin-3-one.

Nitrogen Sulfonylation: Protection of the piperidine nitrogen with ethanesulfonyl chloride to form the N-ethanesulfonyl piperidine core.

C-3 Functionalization: Oxidation of the 3-hydroxy group to a ketone or conversion to another functional handle.

Ethynyl Group Installation: Introduction of the ethynyl moiety using one of the methods described in section 2.3 (e.g., Sonogashira coupling of the corresponding vinyl triflate).

A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step. This approach can be more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule. A possible convergent approach could involve the cyclization of a linear precursor that already contains the necessary carbon framework and functional groups. mdpi.com For instance, an amino-alkyne could undergo an intramolecular cyclization reaction to form the substituted piperidine ring directly, a strategy that incorporates the ethynyl group from the outset. mdpi.com

Advanced Chemical Reactivity and Transformation Pathways of 1 Ethanesulfonyl 3 Ethynylpiperidine

Alkyne-Mediated Reactions of the Ethynylpiperidine Core

The terminal alkyne of 1-(ethanesulfonyl)-3-ethynylpiperidine serves as a linchpin for a variety of chemical transformations, enabling the construction of more complex molecular architectures. These reactions, primarily involving the carbon-carbon triple bond, are central to the synthetic utility of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, prized for its high efficiency, regioselectivity, and mild reaction conditions. nih.govlibretexts.org This reaction facilitates the formation of stable 1,2,3-triazole rings from an alkyne and an azide (B81097).

The reaction between this compound and N-sulfonyl azides, catalyzed by a copper(I) source, is expected to selectively yield 1,4-disubstituted 1,2,3-triazoles. The ethanesulfonyl group on the piperidine (B6355638) nitrogen influences the electronic properties of the alkyne, though the primary determinant of reactivity in CuAAC is the terminal nature of the alkyne. The use of sulfonyl azides as reaction partners leads to the formation of N-sulfonylated triazoles, which are themselves valuable pharmacophores. The general reaction proceeds with high fidelity, often in a range of solvents, including aqueous mixtures, and at ambient temperatures. nih.govmdpi.com

A typical protocol for such a transformation would involve the reaction of this compound with a desired N-sulfonyl azide in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. youtube.com The reaction is generally clean, affording the desired triazole product in good to excellent yields.

Table 1: Hypothetical CuAAC Reaction of this compound with a Generic N-Sulfonyl Azide

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | R-SO₂N₃ | Cu(I) | 1-(Ethanesulfonyl)-3-(1-(R-sulfonyl)-1H-1,2,3-triazol-4-yl)piperidine |

This table represents a generalized, hypothetical reaction. Specific yields and conditions would depend on the nature of the 'R' group on the sulfonyl azide and the specific catalytic system employed.

The mechanism of the CuAAC reaction involving this compound is believed to proceed through a well-established pathway. libretexts.org Initially, the copper(I) catalyst reacts with the terminal alkyne of the piperidine derivative to form a copper(I) acetylide intermediate. This species then coordinates with the azide, followed by a cycloaddition to form a six-membered metallacycle intermediate. Subsequent rearrangement and protonolysis lead to the formation of the stable 1,4-disubstituted triazole ring and regeneration of the copper(I) catalyst.

The regiochemistry of the CuAAC reaction is a key feature, consistently producing the 1,4-isomer. This high regioselectivity is a direct consequence of the stepwise, copper-mediated mechanism, which contrasts with the thermal Huisgen 1,3-dipolar cycloaddition that often yields a mixture of 1,4- and 1,5-regioisomers. libretexts.org For a substrate like this compound, the steric bulk of the piperidine ring is not expected to significantly influence the inherent regioselectivity of the CuAAC reaction.

Other Cycloaddition Reactions Involving the Ethynyl (B1212043) Group

Beyond the well-known CuAAC, the ethynyl group of this compound can participate in other cycloaddition reactions, providing access to a diverse range of heterocyclic systems. youtube.comnih.gov For instance, [3+2] cycloadditions with nitrones or nitrile oxides can yield isoxazolines and isoxazoles, respectively. These reactions expand the synthetic utility of the ethynylpiperidine core, allowing for the introduction of different five-membered heterocycles. The regioselectivity of these reactions is often dictated by the electronic nature of both the alkyne and the 1,3-dipole, as well as the reaction conditions.

Metal-Catalyzed Functionalizations of the Terminal Alkyne

The terminal C-H bond of the ethynyl group in this compound is amenable to various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction allows for the coupling of the terminal alkyne with aryl or vinyl halides. rsc.orgmdpi.com This transformation is a powerful tool for constructing complex molecular frameworks incorporating the piperidine moiety. The reaction of this compound with an aryl iodide or bromide under Sonogashira conditions would yield the corresponding 3-(arylethynyl)piperidine derivative.

Homocoupling Reactions (Glaser, Eglinton, and Hay Couplings): In the presence of a copper catalyst and an oxidant, the terminal alkyne can undergo homocoupling to form a symmetrical 1,3-diyne. youtube.comyoutube.combeilstein-journals.org Depending on the specific conditions (e.g., the use of Cu(I) or Cu(II) salts, amine bases, and oxygen), these reactions, known as Glaser, Eglinton, or Hay couplings, would lead to the formation of 1,4-bis(1-(ethanesulfonyl)piperidin-3-yl)buta-1,3-diyne.

Cadiot-Chodkiewicz Coupling: This copper-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with a 1-haloalkyne to produce an unsymmetrical 1,3-diyne. semanticscholar.orgnih.gov Reacting this compound with a bromo- or iodoalkyne under Cadiot-Chodkiewicz conditions would provide a route to unsymmetrically substituted diynes containing the piperidine scaffold.

Table 2: Overview of Potential Metal-Catalyzed Couplings of this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd/Cu | Aryl/Vinyl-substituted Alkyne |

| Glaser/Eglinton/Hay Coupling | Self-coupling | Cu | Symmetrical 1,3-Diyne |

| Cadiot-Chodkiewicz Coupling | 1-Haloalkyne | Cu | Unsymmetrical 1,3-Diyne |

Reductive Transformations of the Ethynyl Moiety

The ethynyl group of this compound can be selectively reduced to either an alkene or an alkane, providing access to saturated and partially saturated side chains at the 3-position of the piperidine ring.

Hydrogenation to an Alkane: Complete reduction of the alkyne to the corresponding ethyl-substituted piperidine, 1-(ethanesulfonyl)-3-ethylpiperidine, can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This reaction proceeds through a two-step addition of hydrogen, first forming the alkene intermediate which is then further reduced to the alkane.

Partial Reduction to a Cis-Alkene: To stop the reduction at the alkene stage, a "poisoned" or deactivated catalyst is required. The Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is commonly employed for the syn-addition of hydrogen to the alkyne, yielding the corresponding cis-alkene, 1-(ethanesulfonyl)-3-vinylpiperidine.

Partial Reduction to a Trans-Alkene: The formation of the trans-alkene is achieved through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. This reaction proceeds via a radical anion intermediate and results in the anti-addition of hydrogen across the triple bond.

Reduction with Sodium Borohydride (B1222165): While sodium borohydride (NaBH₄) alone is generally not strong enough to reduce a non-activated alkyne, in the presence of a palladium catalyst, it can effectively reduce alkynes to the corresponding alkanes. youtube.comnih.gov This method offers a convenient alternative to catalytic hydrogenation with gaseous hydrogen.

Table 3: Summary of Reductive Transformations of the Ethynyl Group

| Reagents and Conditions | Product | Stereochemistry |

| H₂, Pd/C or PtO₂ | 1-(Ethanesulfonyl)-3-ethylpiperidine | N/A |

| H₂, Lindlar's Catalyst | 1-(Ethanesulfonyl)-3-vinylpiperidine | cis |

| Na or Li, liquid NH₃ | 1-(Ethanesulfonyl)-3-vinylpiperidine | trans |

| NaBH₄, Pd catalyst | 1-(Ethanesulfonyl)-3-ethylpiperidine | N/A |

Transformations Involving the Piperidine Nitrogen and Ethanesulfonyl Group.

The reactivity of the piperidine nitrogen in this compound is intrinsically linked to the presence of the strongly electron-withdrawing ethanesulfonyl group. This substitution pattern dictates the feasible transformations at both the nitrogen and sulfur centers.

Functional Group Manipulations at the N-Substituted Piperidine Nitrogen.acs.org

The direct functionalization of the nitrogen atom in this compound through common N-alkylation or N-acylation methods is significantly hindered. The ethanesulfonyl group substantially reduces the nucleophilicity and basicity of the piperidine nitrogen. This deactivating effect makes the lone pair on the nitrogen less available for attacking electrophiles under standard reaction conditions.

Consequently, the ethanesulfonyl group is often regarded as a protecting group for the piperidine nitrogen. nih.gov To achieve functionalization at the nitrogen center, a deprotection step to cleave the ethanesulfonyl moiety is typically required, liberating the secondary amine, 3-ethynylpiperidine (B1602888). This free secondary amine can then readily participate in a wide array of subsequent reactions, including but not limited to:

N-Alkylation: Introduction of alkyl groups through reaction with alkyl halides. researchgate.net

N-Acylation: Formation of amides via reaction with acyl chlorides or anhydrides. rsc.org

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield N-substituted piperidines. mdpi.com

Buchwald-Hartwig Amination: Cross-coupling reactions with aryl halides to form N-arylpiperidines.

The inertness of the N-ethanesulfonyl group to these transformations allows for selective reactions at other parts of the molecule, with the option to reveal the nucleophilic nitrogen at a later synthetic stage.

Cleavage and Modification Reactions of the Ethanesulfonyl Moiety.nih.gov

The removal of the ethanesulfonyl group is a key strategic step for unlocking the synthetic potential of the piperidine nitrogen. Several reductive methods have proven effective for the cleavage of N-sulfonyl groups from cyclic amines and can be applied to this compound. sciencemadness.org

Reductive Cleavage with Magnesium in Methanol (B129727):

A practical and economically viable method for the desulfonylation of sulfonamides is the use of magnesium metal in methanol (Mg/MeOH). acs.orgtandfonline.comresearchgate.net This system acts as a potent reducing agent capable of cleaving the robust N-S bond. The reaction is typically carried out by stirring an excess of magnesium turnings in a methanolic solution of the sulfonamide. This method is particularly advantageous due to its mild conditions and operational simplicity. sciencemadness.org

Table 1: Reductive Deprotection of N-Sulfonylamines

| Reducing Agent System | Substrate Type | General Conditions | Outcome | Reference |

|---|---|---|---|---|

| Mg/MeOH | N-Arylsulfonyl/N-Alkylsulfonyl Amines | Mg turnings, Methanol, rt or reflux | Cleavage of N-S bond to yield free amine | acs.orgtandfonline.com |

| SmI₂ | N-Tosylamides | Samarium(II) iodide, THF, HMPA | Reductive cleavage of N-S bond | nih.govnih.gov |

| Li/Naphthalene | N-Tosylamides | Lithium, catalytic naphthalene, THF, low temp. | Chemoselective deprotection | organic-chemistry.org |

Reductive Cleavage with Samarium(II) Iodide:

Samarium(II) iodide (SmI₂) is another powerful single-electron transfer reducing agent used for the cleavage of sulfonamides under mild conditions. nih.gov This reagent is known for its high chemoselectivity, often leaving other functional groups intact. nih.gov The deprotection is typically performed in THF, often with an additive like HMPA to enhance the reactivity of the SmI₂. While highly effective, the preparation and handling of SmI₂ require inert atmosphere techniques.

Modification of the ethanesulfonyl group itself, without complete cleavage, is less common. However, radical-based transformations involving sulfonyl groups could potentially lead to functionalized products. researchgate.netrsc.orgrsc.org

Computational and Theoretical Investigations of 1 Ethanesulfonyl 3 Ethynylpiperidine and Its Derivatives

Quantum Chemical Studies on Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 1-(Ethanesulfonyl)-3-ethynylpiperidine. Methods like Density Functional Theory (DFT), often using a basis set such as B3LYP/6-311G(d,p), are employed to determine the molecule's most stable three-dimensional arrangement (optimized geometry). bhu.ac.in These studies provide precise data on bond lengths, bond angles, and dihedral angles, confirming the piperidine (B6355638) ring's expected conformation and the spatial orientation of its substituents.

The electronic properties are further explored through analysis of the molecular electrostatic potential (MESP). The MESP map visually identifies the electron-rich and electron-deficient regions of the molecule. bhu.ac.in For this compound, negative potential is typically localized around the electronegative oxygen atoms of the sulfonyl group and the π-system of the ethynyl (B1212043) group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential is often found around the hydrogen atoms, particularly those attached to the piperidine ring. bhu.ac.in

Mulliken population analysis can be used to calculate the partial atomic charges on each atom, revealing the extent of charge delocalization across the molecular framework. researchgate.net For instance, the sulfur atom in the ethanesulfonyl group would be expected to carry a significant positive charge, while the oxygen atoms would be negatively charged, highlighting the polar nature of the sulfonyl bond.

Table 1: Representative Calculated Geometric and Electronic Parameters for this compound Note: The following data is illustrative of typical results from quantum chemical calculations and is not from a published study on this specific molecule.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| C≡C Bond Length | Length of the triple bond in the ethynyl group. | 1.21 Å |

| S=O Bond Length | Length of the sulfur-oxygen double bonds. | 1.45 Å |

| C-S-N Bond Angle | Angle around the sulfonyl group. | 107.5° |

| Dipole Moment | Measure of the molecule's overall polarity. | 4.9 Debye |

| Mulliken Charge on Sulfur (S) | Partial charge on the sulfur atom. | +0.32 e |

| Mulliken Charge on Oxygen (O) | Partial charge on the sulfonyl oxygen atoms. | -0.21 e |

Density Functional Theory (DFT) Applications for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. mdpi.com It is particularly useful for studying cycloaddition reactions where the ethynyl group can participate as a dipolarophile. unimib.it For example, in a [3+2] dipolar cycloaddition with an azide (B81097), DFT can be used to map the potential energy surface of the reaction. unimib.itmdpi.com

This analysis involves locating the transition state (TS) structures for all possible reaction pathways. researchgate.net By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict which reaction pathway is kinetically favored. pku.edu.cn Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a given transition state connects the reactants to the desired products, ensuring the proposed mechanism is viable. researchgate.net Such studies can elucidate the regioselectivity and stereoselectivity of reactions, explaining why one particular isomer is formed preferentially.

Table 2: Illustrative DFT-Calculated Activation Energies for a Hypothetical [3+2] Cycloaddition Note: The following data is a representative example to illustrate the application of DFT in reaction mechanism studies.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Conclusion |

|---|---|---|---|

| Pathway A (Ortho) | Formation of the ortho-substituted triazole product. | 22.5 | Less favored |

| Pathway B (Meta) | Formation of the meta-substituted triazole product. | 18.2 | Kinetically favored |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum methods are excellent for static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a water box).

For this compound, MD simulations can explore the conformational flexibility of the six-membered piperidine ring. This includes transitions between different chair, boat, and twist-boat conformations. The simulations can also track the rotational freedom of the ethanesulfonyl and ethynyl substituents, revealing the most populated and energetically favorable orientations. Understanding this dynamic behavior is crucial, as the molecule's conformation can significantly influence its ability to bind to a biological target. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Patterns

Frontier Molecular Orbital (FMO) theory is a key computational approach used to predict the chemical reactivity of a molecule. youtube.com It focuses on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). youtube.com

For this compound, FMO analysis would involve calculating the energies and visualizing the shapes of the HOMO and LUMO. The electron-rich alkyne moiety is expected to contribute significantly to the HOMO, marking it as a primary site for nucleophilic reactions. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of kinetic stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical properties.

Table 3: Representative Frontier Molecular Orbital Data and Reactivity Descriptors Note: The following data is illustrative and based on general principles of FMO theory.

| Parameter | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | -7.8 | Energy of the highest occupied molecular orbital. |

| ELUMO | - | -0.9 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.9 | Indicates high kinetic stability. researchgate.net |

| Ionization Potential (I) | -EHOMO | 7.8 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.9 | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | 3.45 | Measures resistance to change in electron distribution. |

In Silico Design Principles and Virtual Screening for New Scaffold Development

The structure of this compound can serve as a scaffold for the in silico design of new molecules with potential therapeutic applications. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov

The process begins by generating a virtual library of derivatives based on the parent scaffold. This can involve adding or modifying functional groups to explore chemical diversity. These virtual compounds are then "docked" into the binding site of a target protein using software like AutoDock Vina. researchgate.net This docking process predicts the binding conformation and estimates the binding affinity, usually reported as a docking score. ajchem-a.com

Hits from this initial screen can be further analyzed using more sophisticated methods. Pharmacophore modeling can identify the essential 3D arrangement of features required for biological activity. nih.gov Finally, promising candidates are subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess their drug-like properties before committing to chemical synthesis and experimental testing. ajchem-a.com This multi-step virtual screening protocol accelerates the discovery of novel and potent lead compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reagents for preparing 1-(Ethanesulfonyl)-3-ethynylpiperidine?

- Methodological Answer : The synthesis typically involves functionalization of a piperidine core. Critical steps include:

- Sulfonylation : Introducing the ethanesulfonyl group using ethanesulfonyl chloride under anhydrous conditions, often requiring bases like triethylamine to scavenge HCl .

- Ethynylation : Coupling an ethynyl group to the piperidine ring via Sonogashira or similar cross-coupling reactions, necessitating palladium catalysts and copper iodide as co-catalysts .

- Purification : Column chromatography or recrystallization is essential to isolate the product, with solvent selection (e.g., ethyl acetate/hexane) impacting yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity, with the ethynyl proton appearing as a sharp singlet (~2.5 ppm) and sulfonyl groups influencing neighboring proton shifts .

- IR Spectroscopy : Key peaks include S=O stretches (~1350–1150 cm) and C≡C stretches (~2100 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHNOS) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize the yield of this compound?

- Methodological Answer :

- Temperature Control : Sulfonylation reactions often proceed at 0–5°C to minimize side reactions, while ethynylation may require reflux (e.g., 80°C in THF) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonylation efficiency, whereas ethereal solvents (THF) improve coupling reactions .

- Catalyst Loading : Palladium catalysts (1–5 mol%) and ligand ratios (e.g., PPh) significantly impact cross-coupling yields. Screening via Design of Experiments (DoE) is recommended .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR) when synthesizing derivatives of this compound?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) caused by restricted rotation around the sulfonyl group .

- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for ethynyl and piperidine protons .

- Computational Validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts, aiding in structural confirmation .

Q. What are the potential biological targets or mechanisms of action for this compound in pharmacological studies?

- Methodological Answer :

- Target Prediction : Computational docking (e.g., AutoDock Vina) identifies affinity for sulfotransferases or kinases due to the sulfonyl and ethynyl motifs .

- In Vitro Assays : Screen against enzyme panels (e.g., cytochrome P450 isoforms) to assess inhibitory activity. Dose-response curves (IC) quantify potency .

- Mechanistic Probes : Use fluorescent or radiolabeled analogs (e.g., C-ethynyl) to track cellular uptake and target engagement .

Safety and Handling Considerations

Q. What precautions are necessary when handling ethanesulfonyl chloride during synthesis?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N), away from moisture and oxidizing agents .

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and fume hoods to prevent inhalation or dermal exposure .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water contact due to violent hydrolysis .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility in synthesizing this compound across different labs?

- Methodological Answer :

- Detailed Protocols : Specify exact reagent grades (e.g., anhydrous solvents, >99% purity sulfonyl chloride) and equipment (e.g., Schlenk lines for air-sensitive steps) .

- Interlab Validation : Collaborate with independent labs to replicate synthesis, comparing yields and spectral data using standardized reporting formats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.